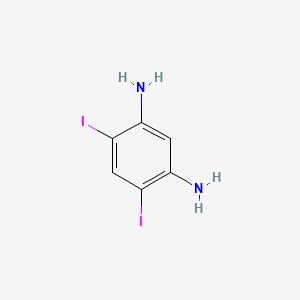

4,6-Diiodobenzene-1,3-diamine

Vue d'ensemble

Description

4,6-Diiodobenzene-1,3-diamine is an organic compound with the molecular formula C6H6I2N2. It is a derivative of benzene, where two iodine atoms are substituted at the 4 and 6 positions, and two amino groups are substituted at the 1 and 3 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diiodobenzene-1,3-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,3-dinitrobenzene, which undergoes a two-step reduction process to form this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Diiodobenzene-1,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines are used.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures .

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Coupling Reactions:

- Diarylation of Diamines:

Applications in Material Science

- Polymer Chemistry:

- Organic Electronics:

Case Study 1: Synthesis of Polybenzoxazoles

A study demonstrated the synthesis of polybenzoxazoles using high-purity this compound as a monomer. The resulting fibers exhibited exceptional tensile strength and thermal resistance, making them ideal for high-performance applications in aerospace technology .

Case Study 2: Diarylation Efficiency

Research conducted on the diarylation of natural diamines using various aryl iodides showed that employing this compound significantly improved yields compared to other halogenated compounds. The use of copper catalysts was critical in achieving higher conversion rates during these reactions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used in cross-coupling reactions (Suzuki, Heck) | High reactivity; versatile synthetic routes |

| Polymer Chemistry | Monomer for polybenzoxazoles | High thermal stability; strong mechanical properties |

| Organic Electronics | Potential use in OFETs and photovoltaic cells | Conductive pathways; efficient energy conversion |

Mécanisme D'action

The mechanism of action of 4,6-diiodobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and amino groups allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4,6-diiodobenzene-1,3-diamine include:

- 4,5-Diiodobenzene-1,2-diamine

- 5,6-Diiodo-1H-benzotriazole

- 4,6-Dichlorobenzene-1,3-diamine

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of iodine atoms at the 4 and 6 positions enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research and industrial applications .

Activité Biologique

4,6-Diiodobenzene-1,3-diamine, a halogenated aromatic amine, has garnered attention due to its potential biological activities. This compound is characterized by two iodine substituents on the benzene ring and two amino groups at the 1 and 3 positions. Its biological relevance spans various fields including medicinal chemistry and material science. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHIN. The presence of iodine atoms enhances the compound's reactivity and may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. A recent study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| KB (Human cervical) | 10.72 | |

| CNE2 (Nasopharyngeal) | 9.91 | |

| HCT-116 (Colon cancer) | 5.0 |

These findings illustrate that the compound possesses significant cytotoxicity, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its cytotoxic effects is not fully understood but may involve the induction of apoptosis in cancer cells. It has been suggested that the compound interacts with cellular pathways that regulate cell proliferation and apoptosis .

Case Studies

- Inhibition of Platelet Aggregation : A study identified this compound as a selective inhibitor of platelet aggregation mediated by protease-activated receptor 1 (PAR1). This discovery highlights its potential role in developing antithrombotic therapies .

- Cytotoxicity Screening : In a high-throughput screening assay, compounds based on the 1,3-diaminobenzene scaffold were evaluated for their ability to inhibit cancer cell growth. The results indicated that derivatives of this compound had promising anticancer activity.

Propriétés

IUPAC Name |

4,6-diiodobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPIZDKIKWDFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)I)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561830 | |

| Record name | 4,6-Diiodobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125677-99-8 | |

| Record name | 4,6-Diiodobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.